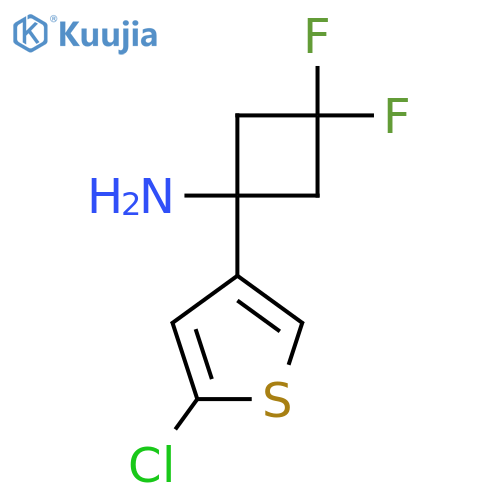Cas no 2228314-39-2 (1-(5-chlorothiophen-3-yl)-3,3-difluorocyclobutan-1-amine)

2228314-39-2 structure
商品名:1-(5-chlorothiophen-3-yl)-3,3-difluorocyclobutan-1-amine
1-(5-chlorothiophen-3-yl)-3,3-difluorocyclobutan-1-amine 化学的及び物理的性質
名前と識別子
-
- 1-(5-chlorothiophen-3-yl)-3,3-difluorocyclobutan-1-amine
- EN300-1955852
- 2228314-39-2
-
- インチ: 1S/C8H8ClF2NS/c9-6-1-5(2-13-6)7(12)3-8(10,11)4-7/h1-2H,3-4,12H2
- InChIKey: AEZXWHPVYRDKBN-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC(=CS1)C1(CC(C1)(F)F)N
計算された属性
- せいみつぶんしりょう: 223.0034045g/mol
- どういたいしつりょう: 223.0034045g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 216
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 54.3Ų
1-(5-chlorothiophen-3-yl)-3,3-difluorocyclobutan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1955852-0.05g |
1-(5-chlorothiophen-3-yl)-3,3-difluorocyclobutan-1-amine |
2228314-39-2 | 0.05g |
$1368.0 | 2023-09-17 | ||
| Enamine | EN300-1955852-0.25g |
1-(5-chlorothiophen-3-yl)-3,3-difluorocyclobutan-1-amine |
2228314-39-2 | 0.25g |
$1498.0 | 2023-09-17 | ||
| Enamine | EN300-1955852-10g |
1-(5-chlorothiophen-3-yl)-3,3-difluorocyclobutan-1-amine |
2228314-39-2 | 10g |
$7004.0 | 2023-09-17 | ||
| Enamine | EN300-1955852-5g |
1-(5-chlorothiophen-3-yl)-3,3-difluorocyclobutan-1-amine |
2228314-39-2 | 5g |
$4722.0 | 2023-09-17 | ||
| Enamine | EN300-1955852-0.1g |
1-(5-chlorothiophen-3-yl)-3,3-difluorocyclobutan-1-amine |
2228314-39-2 | 0.1g |
$1433.0 | 2023-09-17 | ||
| Enamine | EN300-1955852-1g |
1-(5-chlorothiophen-3-yl)-3,3-difluorocyclobutan-1-amine |
2228314-39-2 | 1g |
$1629.0 | 2023-09-17 | ||
| Enamine | EN300-1955852-5.0g |
1-(5-chlorothiophen-3-yl)-3,3-difluorocyclobutan-1-amine |
2228314-39-2 | 5g |
$5635.0 | 2023-05-27 | ||
| Enamine | EN300-1955852-1.0g |
1-(5-chlorothiophen-3-yl)-3,3-difluorocyclobutan-1-amine |
2228314-39-2 | 1g |
$1944.0 | 2023-05-27 | ||
| Enamine | EN300-1955852-10.0g |
1-(5-chlorothiophen-3-yl)-3,3-difluorocyclobutan-1-amine |
2228314-39-2 | 10g |
$8357.0 | 2023-05-27 | ||
| Enamine | EN300-1955852-2.5g |
1-(5-chlorothiophen-3-yl)-3,3-difluorocyclobutan-1-amine |
2228314-39-2 | 2.5g |
$3191.0 | 2023-09-17 |
1-(5-chlorothiophen-3-yl)-3,3-difluorocyclobutan-1-amine 関連文献
-
1. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862
-
Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463
-
Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681
-
Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140
-
P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
2228314-39-2 (1-(5-chlorothiophen-3-yl)-3,3-difluorocyclobutan-1-amine) 関連製品
- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)
- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)
- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)
- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)
- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)
- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)
- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)
- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)
- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)
- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
